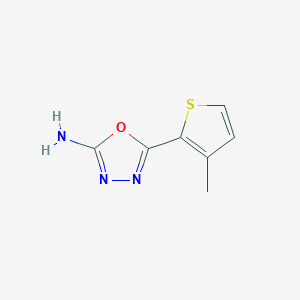

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine, also known as 5-Methylthiophen-2-yl-1,3,4-oxadiazole-2-amine, is a heterocyclic compound that is a member of the oxadiazole family. It is a colorless solid that is soluble in water and has a molar mass of 197.25 g/mol. 5-Methylthiophen-2-yl-1,3,4-oxadiazole-2-amine has been studied for its potential applications in various scientific fields, such as organic synthesis, biochemistry, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives like 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are pivotal in the development of organic semiconductors . These materials are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s molecular structure allows for efficient charge transport, which is essential for high-performance semiconductors.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . The presence of sulfur and the aromatic system in the thiophene ring contributes to the compound’s ability to form protective layers on metal surfaces, thus preventing corrosion.

Pharmacological Properties

The pharmacological properties of thiophene derivatives are diverse. They exhibit anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . This makes them valuable in drug development for a variety of health conditions.

Material Science

Thiophene derivatives are also significant in material science . They are used in the creation of advanced materials with specific properties, such as increased durability or enhanced electrical conductivity .

Anesthetic Agents

Some thiophene derivatives are used as anesthetic agents . For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker .

Anti-Urease Activity

Thiophene derivatives have shown promising results in inhibiting urease activity, which is crucial in the treatment of infections caused by urease-producing bacteria. This activity is significant in the search for new antibacterial agents .

Mecanismo De Acción

Target of Action

The primary targets of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine are voltage-gated sodium and calcium channels as well as the GABA transporter (GAT) . These targets play crucial roles in the transmission of nerve impulses and regulation of neuronal excitability.

Mode of Action

The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels . This inhibition reduces the influx of sodium and calcium ions into the neuron, thereby decreasing neuronal excitability. The compound also influences the GABA transporter, potentially enhancing the inhibitory effects of GABA in the nervous system .

Biochemical Pathways

The affected pathways primarily involve the transmission of nerve impulses. By inhibiting sodium and calcium channels, the compound disrupts the normal flow of these ions, which is necessary for the propagation of action potentials. This can lead to a decrease in neuronal excitability and potentially exert anticonvulsant effects .

Pharmacokinetics

The compound’s efficacy in animal models of epilepsy suggests that it has sufficient bioavailability to exert its effects

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can help to prevent the abnormal electrical activity that characterizes seizures . In addition, the compound has shown antinociceptive activity, suggesting that it may also have potential as a pain reliever .

Propiedades

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMICPXEHOKXNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640829 |

Source

|

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1017048-74-6 |

Source

|

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1290764.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1290771.png)